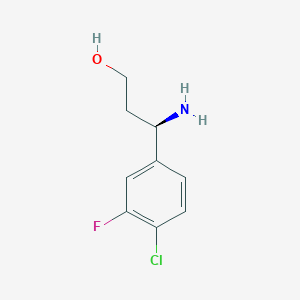
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring containing chlorine and fluorine atoms. The stereochemistry of the compound is denoted by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde or benzyl alcohol.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis may involve the use of chiral catalysts or reagents to ensure the desired (3R) configuration.
Functional Group Transformations:
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving chiral molecules.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL: The enantiomer of the compound with the (3S) configuration.
3-Amino-3-(4-chlorophenyl)propan-1-OL: A similar compound lacking the fluorine atom.
3-Amino-3-(4-fluorophenyl)propan-1-OL: A similar compound lacking the chlorine atom.
Uniqueness
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL is unique due to its specific stereochemistry and the presence of both chlorine and fluorine substituents on the phenyl ring
Eigenschaften
Molekularformel |
C9H11ClFNO |
|---|---|
Molekulargewicht |
203.64 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI-Schlüssel |
FEFLEQVGCBGMTC-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)F)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(CCO)N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


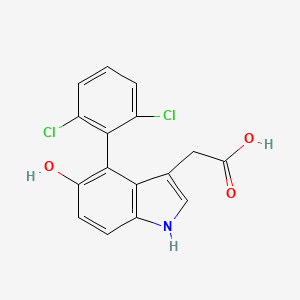
![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15241927.png)
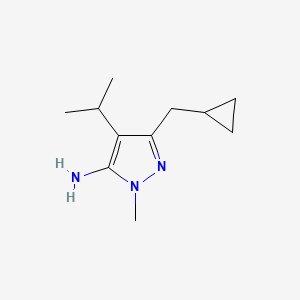
![5,7-Diethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241943.png)

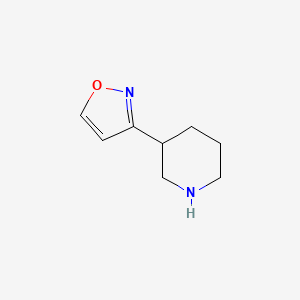
![(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B15241959.png)
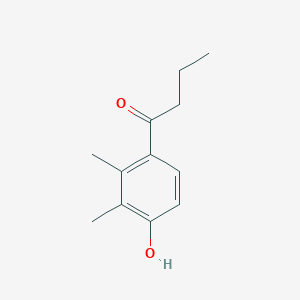
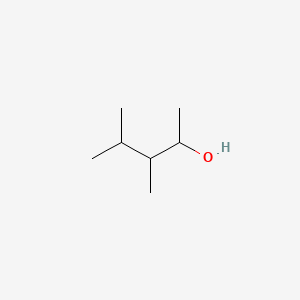
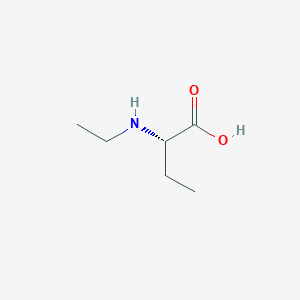
![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15241977.png)
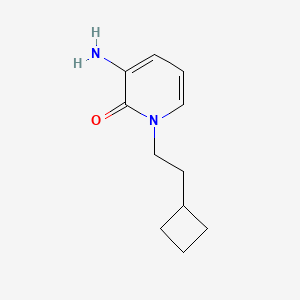
![2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B15241983.png)
![(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B15241989.png)
